![molecular formula C22H18F2N4O2 B2657251 N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251559-36-0](/img/structure/B2657251.png)
N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
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Description
N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C22H18F2N4O2 and its molecular weight is 408.409. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
The research on related pyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands for the translocator protein (18 kDa), demonstrates significant implications for imaging and diagnosis. For instance, compounds within this series have been synthesized with a fluorine atom, facilitating their labeling with fluorine-18 for positron emission tomography (PET) imaging. Such advancements enable in vivo imaging, potentially offering insights into neuroinflammation and other pathological conditions (Dollé et al., 2008).
Heterocyclic Compound Synthesis
Another area of research focuses on the formation and structure determination of novel heterocyclic derivatives. These compounds contribute to the broader understanding of chemical structures and reactions, which can be pivotal in designing new materials or drugs (Banfield et al., 1987).
Antifolate Research
Antifolates are a class of molecules that inhibit the enzymes responsible for the synthesis of nucleotides required for DNA replication. Research in this domain has synthesized classical and nonclassical antifolates with potential applications as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Such compounds, including those with pyrrolo[2,3-d]pyrimidine cores, demonstrate promising biological activity against various tumor cells, highlighting their therapeutic potential (Gangjee et al., 2007).
Antimicrobial Activity
The synthesis and evaluation of heterocyclic compounds incorporating antipyrine moieties have shown significant antimicrobial properties. This line of research contributes to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Bondock et al., 2008).
Neuroinflammation PET Imaging
Novel pyrazolo[1,5-a]pyrimidines, related to selective ligands for the translocator protein 18 kDa (TSPO), have been synthesized and evaluated for their potential in neuroinflammation PET imaging. These compounds, due to their subnanomolar affinity for TSPO, provide valuable tools for early detection of neuroinflammatory processes, which is crucial for the diagnosis and monitoring of neurodegenerative diseases (Damont et al., 2015).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2/c1-2-27-13-25-20-16(14-6-4-3-5-7-14)11-28(21(20)22(27)30)12-19(29)26-18-10-15(23)8-9-17(18)24/h3-11,13H,2,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQKHNQWYZOFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
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